2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Description
2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-rich heterocyclic compound characterized by a fused triazole-pyridine core. This scaffold is structurally distinct due to the presence of a chlorine atom at position 2 and a trifluoromethyl (-CF₃) group at position 6 (Fig. 1). Such substitutions are critical for modulating electronic, steric, and pharmacokinetic properties, making the compound a candidate for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-6-12-5-2-1-4(7(9,10)11)3-14(5)13-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGFBZMVYKCERR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable hydrazine derivative with a chlorinated pyridine compound in the presence of a trifluoromethylating agent. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or acetonitrile. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines or thiols under basic conditions, leading to the formation of corresponding substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form N-oxides or reduction reactions to form dihydro derivatives.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions with various aryl or alkyl halides in the presence of palladium catalysts
Common reagents used in these reactions include sodium hydride, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is primarily explored for its potential as a pharmaceutical agent. Its structural features allow it to act as an inhibitor for various enzymes and receptors:
- Enzyme Inhibition: It has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition can disrupt cell cycle progression, making it a candidate for cancer treatment.
- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. This suggests potential applications in developing new antibiotics.
Case Study:
In a study focused on the synthesis of CDK inhibitors, derivatives of this compound were tested for their ability to inhibit cell proliferation in cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations .
Biological Studies
The compound's ability to interact with biological systems makes it valuable for studying various biological processes:
- Receptor Binding Studies: Its binding affinity to specific receptors can be assessed using radiolabeled compounds to understand its mechanism of action further.
- Enzyme Mechanism Exploration: The compound can serve as a tool to investigate enzyme mechanisms due to its structural similarity to natural substrates.
Data Table: Biological Activity Overview
Material Sciences
The unique structural properties of this compound make it suitable for applications in material sciences:
- Development of New Materials: Its incorporation into polymer matrices can enhance the electronic or optical properties of materials.
- Nanotechnology Applications: The compound can be used in the synthesis of nanoparticles with specific functionalities.
Case Study:
Research demonstrated that incorporating this triazole derivative into polymer films resulted in improved thermal stability and mechanical properties compared to traditional materials .
Mechanism of Action
The mechanism of action of 2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit the activity of certain kinases involved in cell proliferation, leading to the induction of apoptosis in cancer cells . The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of triazolo[1,5-a]pyridine derivatives are highly dependent on substituent patterns. Below is a detailed comparison with key analogs:
Substituent Position and Electronic Effects
- 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1206640-61-0): Differs by an amino (-NH₂) group at position 2 instead of chlorine. Molecular formula: C₇H₄ClF₃N₄; molar mass: 236.58 g/mol .
6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine (CAS 1260667-73-9) :
2-Bromo-6-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 1820712-71-7) :
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in 2-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine increases logP compared to bromo or amino analogs, enhancing blood-brain barrier penetration .
- Metabolic Stability : -CF₃ groups resist oxidative metabolism, prolonging half-life in vivo .
- Synthetic Accessibility : Multi-component reactions (e.g., Biginelli-like cyclization) enable efficient synthesis of triazolo-pyridine derivatives, as demonstrated for related compounds .
Key Research Findings and Implications
- Antimicrobial Activity : Analogs with electron-withdrawing groups (e.g., -Cl, -CF₃) show enhanced activity against Gram-positive bacteria (Enterococcus faecium) due to improved target binding .
- Antitumor Potential: Derivatives bearing 3,4,5-trimethoxyphenyl moieties exhibit potent antiproliferative effects (e.g., compound 5a: IC₅₀ = 0.8 µM against MCF-7 breast cancer cells) .
- Agrochemical Applications : Halogenated triazolo-pyridines demonstrate herbicidal activity, with substituent positioning affecting selectivity and potency .
Biological Activity
Overview
2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound belonging to the class of triazolopyridines. Its unique structure, characterized by a triazole ring fused to a pyridine ring with a chlorine atom at the 2-position and a trifluoromethyl group at the 6-position, has garnered attention for its potential biological activities. This compound is notable for its interactions with various molecular targets, particularly in the context of cancer research and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound can inhibit certain kinases involved in cell proliferation, leading to apoptosis in cancer cells. The inhibition of these kinases disrupts signaling pathways critical for tumor growth and survival, making it a candidate for further investigation in cancer therapies.
Anticancer Properties
Recent studies have highlighted the anticancer properties of this compound. It has been shown to possess significant inhibitory effects on various cancer cell lines. For instance:
- Cell Line : MCF-7 (breast cancer)
- IC50 : 5.8 µM
- Cell Line : HeLa (cervical cancer)
- IC50 : 4.3 µM
- Cell Line : A549 (lung cancer)
- IC50 : 3.9 µM
These results suggest that the compound exhibits potent anticancer activity across multiple types of cancer cells, indicating its potential as a therapeutic agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the triazole and pyridine rings can significantly influence biological activity. The presence of the trifluoromethyl group enhances lipophilicity and may improve cellular uptake. Additionally, substituents at the 2-position (chlorine) appear to play a crucial role in modulating kinase inhibition potency .
Case Studies
-
In Vivo Efficacy Against Tumors
- A study involving xenograft models demonstrated that administration of this compound led to a significant reduction in tumor volume compared to control groups.
- Dosage : Administered at 20 mg/kg body weight.
- Outcome : Tumor volume decreased by approximately 45% after four weeks of treatment.
-
Cardiotoxicity Assessment
- While evaluating the safety profile of this compound, researchers noted potential cardiotoxic effects due to inhibition of the hERG potassium ion channel at higher concentrations.
- hERG IC50 : Approximately 10 µM was identified as a threshold where significant inhibition occurs.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other triazolopyridine derivatives:
| Compound Name | Structure | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Triazolopyridine | 6.0 | Kinase Inhibition |
| Compound B | Triazolopyrazine | 4.5 | Kinase Inhibition |
| This compound | Structure | 4.0 | Kinase Inhibition |
This table illustrates that while other compounds exhibit similar activities, this compound shows competitive potency against key targets in cancer therapy.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : Key synthetic approaches include annulation reactions starting from amino-substituted pyridines or tandem cyclization strategies. For example, copper-catalyzed oxidative cyclization of guanidylpyridines can achieve high yields under aerobic conditions . Solvent choice (e.g., DMF or acetonitrile) and base selection (e.g., K₂CO₃) significantly affect reaction efficiency and purity . Optimization of reaction time (e.g., 8–50 hours) and temperature (room temperature to 60°C) is critical to avoid byproducts like isomerized triazolopyridines .
Q. How can structural integrity and purity of this compound be confirmed experimentally?
- Methodological Answer : Use X-ray crystallography to resolve the fused triazole-pyridine ring system and substituent orientations (e.g., twisted carboxylate groups at 55.6°) . Complement with NMR (¹H/¹³C) to verify substituent positions and IR spectroscopy to confirm functional groups (e.g., C-Cl stretches at ~600 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .
Q. What solvents and storage conditions are optimal for maintaining stability?
- Methodological Answer : The compound is soluble in dichloromethane , DMF , and ethyl acetate , but stability tests suggest storage at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the trifluoromethyl group . Avoid prolonged exposure to moisture or light, as halogenated triazolopyridines may degrade into reactive intermediates .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodological Answer : Prioritize antifungal (e.g., Candida albicans MIC assays) and anticancer (e.g., MTT assays on HeLa cells) screens due to structural similarity to bioactive triazolopyridines . Use molecular docking to predict interactions with targets like cytochrome P450 or kinase enzymes .
Advanced Research Questions
Q. How does regioselectivity in substitution reactions (e.g., halogen exchange) impact downstream derivatization?
- Methodological Answer : The chloro and trifluoromethyl groups at positions 2 and 6 direct electrophilic substitutions to position 7. For example, Pd-catalyzed cross-coupling (Suzuki-Miyaura) with aryl boronic acids selectively modifies position 8, enabling access to libraries for SAR studies . Monitor selectivity using HPLC-MS to detect minor regioisomers .
Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?
- Methodological Answer : Standardize assays by controlling cell passage number , serum concentration , and compound solubility (use DMSO ≤0.1%). Replicate conflicting studies with isothermal titration calorimetry (ITC) to validate binding affinities . Cross-reference with structural analogs (e.g., 7-bromo derivatives) to identify substituent-dependent activity trends .
Q. What strategies optimize catalytic systems for large-scale synthesis without column chromatography?
- Methodological Answer : Replace traditional column purification with flow chemistry setups using immobilized copper catalysts to enhance turnover frequency (TOF). Employ green solvents (e.g., cyclopentyl methyl ether) and in-line IR monitoring to automate reaction quenching and crystallization .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to compute logP (≈2.2) and topological polar surface area (TPSA ≈43.1 Ų), predicting moderate blood-brain barrier permeability . Molecular dynamics (MD) simulations assess metabolic stability against hepatic CYP3A4 .
Q. What derivatization approaches enhance its utility in material science (e.g., OLEDs)?
- Methodological Answer : Introduce electron-deficient substituents (e.g., cyano groups) at position 3 to improve electron-transport properties. Coordinate with transition metals (e.g., Ir(III)) for phosphorescent complexes. Validate emissive properties via UV-Vis and photoluminescence quantum yield (PLQY) measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
